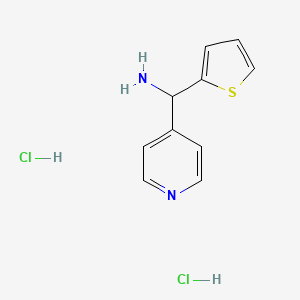

Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride

説明

特性

IUPAC Name |

pyridin-4-yl(thiophen-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S.2ClH/c11-10(9-2-1-7-13-9)8-3-5-12-6-4-8;;/h1-7,10H,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSSPJVLTNKRSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CC=NC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive analysis of Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. Although direct experimental data for this specific molecule is limited, this paper synthesizes information from closely related analogues to project its fundamental properties, propose a viable synthetic route, and explore its potential as a scaffold in drug discovery. By examining the constituent pyridin-4-yl, thiophen-2-yl, and methanamine moieties, we construct a detailed profile encompassing physicochemical characteristics, analytical methodologies for characterization, and a discussion of its putative biological activities. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic landscape of novel pyridine-thiophene conjugates.

Introduction: The Strategic Value of Pyridine-Thiophene Scaffolds

The fusion of pyridine and thiophene rings within a single molecular entity creates a "privileged scaffold" of considerable interest to medicinal chemists. The pyridine ring, an isostere of benzene, is a common feature in over 7,000 approved pharmaceutical compounds, valued for its hydrogen bonding capability, basicity, and ability to enhance solubility and bioavailability.[1][2][3] Its nitrogen atom acts as a basic center, allowing for protonation to form salts like the dihydrochloride, which often improves stability and aqueous solubility.[4]

The thiophene ring, another five-membered aromatic heterocycle, is also a cornerstone in numerous therapeutic agents.[5] It is considered aromatic, though less so than benzene, and its sulfur atom influences the electronic distribution of the ring system, enabling a wide range of chemical interactions.[6] Thiophene derivatives are recognized for their broad pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[7][8]

The combination of these two heterocycles, linked by a methanamine bridge, creates a novel chemical space. The resulting molecule, Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride, is poised to interact with a variety of biological targets. Analogous structures have demonstrated activities ranging from kinase inhibition to antimicrobial and anti-inflammatory effects, underscoring the potential of this compound class in addressing diverse therapeutic needs.[9][10][11][12] This guide serves to consolidate the foundational knowledge required to pursue the research and development of this promising, yet under-documented, molecule.

Predicted Physicochemical and Core Chemical Properties

While specific experimental data for Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride is not publicly available, we can infer its key properties based on its constituent functional groups and data from structurally similar compounds.

| Property | Predicted Value / Characteristic | Rationale & Supporting Evidence |

| Molecular Formula | C₁₀H₁₂Cl₂N₂S | Based on the covalent structure (C₁₀H₁₀N₂S) plus two equivalents of HCl. |

| Molecular Weight | 263.19 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white or pale yellow crystalline solid | Methanamine hydrochlorides are typically crystalline solids.[13] The color may be influenced by the thiophene moiety. |

| Solubility | Soluble in water, methanol, DMSO. Sparingly soluble in less polar organic solvents. | The dihydrochloride salt form significantly enhances aqueous solubility. Pyridine and thiophene contribute to solubility in organic solvents.[14][15] |

| pKa (Conjugate Acid) | ~5.0 - 6.0 (Pyridinium ion) | The pKa of the parent pyridinium ion is approximately 5.25.[4] Substitution may slightly alter this value. |

| Chemical Stability | Stable under normal conditions. Hygroscopic. | The hydrochloride salt provides stability.[13] Amine salts are often hygroscopic and should be stored in a dry environment.[16] |

| Reactivity | The primary amine is a potent nucleophile upon deprotonation. The pyridine and thiophene rings are susceptible to electrophilic substitution. | The methanamine group can undergo reactions like acylation and alkylation.[17] The pyridine N-atom can be alkylated or oxidized.[18] Thiophene undergoes electrophilic substitution more readily than benzene.[5] |

Synthesis and Structural Elucidation Workflow

A logical and efficient synthetic strategy is paramount for accessing novel compounds for further study. The proposed workflow for Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride is designed for adaptability and robust characterization.

Proposed Synthetic Pathway: Reductive Amination

The most direct and widely employed method for synthesizing this target would be a reductive amination reaction. This approach involves the condensation of a ketone with an amine source, followed by reduction of the resulting imine intermediate.

Caption: Proposed Synthesis via Reductive Amination

Experimental Protocol: Step-by-Step Methodology

-

Imine Formation: To a solution of Pyridin-4-yl(thiophen-2-yl)methanone in a suitable solvent (e.g., methanol or ethanol), add an excess of an ammonia source, such as ammonium chloride. The reaction is typically stirred at room temperature to facilitate the formation of the imine intermediate in situ.

-

Reduction: The reaction mixture is cooled in an ice bath, and a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise. The choice of reducing agent is critical; NaBH₃CN is often preferred as it is more selective for the imine over the ketone starting material. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: The reaction is quenched by the careful addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude free base. Purification is typically achieved via column chromatography on silica gel.

-

Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). A solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or gaseous HCl) is added dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.

-

Isolation: The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product, Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride.

Structural Characterization: A Multi-Technique Approach

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods is required for unambiguous structural elucidation.[14][19]

Caption: Analytical Workflow for Structural Confirmation

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for both the pyridine and thiophene rings. The two protons on the pyridine ring adjacent to the nitrogen will appear as doublets at a lower field (more deshielded) than the other two pyridine protons. The three protons on the thiophene ring will exhibit distinct chemical shifts and coupling constants.[20] The methine proton (CH) will likely appear as a singlet or a multiplet depending on coupling to the amine protons, and the amine protons (-NH₂⁺) will appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR will show ten distinct signals corresponding to the ten carbon atoms in the molecule, confirming the overall carbon framework.

-

Infrared (IR) Spectroscopy: The IR spectrum will provide evidence for key functional groups. Expected characteristic bands include N-H stretching from the ammonium salt (broad, ~2800-3200 cm⁻¹), C=N and C=C stretching from the aromatic rings (~1400-1600 cm⁻¹), and C-S stretching from the thiophene ring (~700-800 cm⁻¹).[20]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact mass of the molecular ion of the free base, which validates the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compound, which should typically be >95% for use in biological assays.[21]

Putative Biological Profile and Therapeutic Applications

The therapeutic potential of Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride can be inferred from the extensive body of research on related pyridine-thiophene scaffolds. These hybrid molecules are known to interact with a wide array of biological targets, suggesting a diverse pharmacological profile.

Potential Therapeutic Areas

-

Anticancer Activity: Numerous pyridine and thiophene derivatives have been investigated as anticancer agents.[10][22] Their mechanisms often involve the inhibition of key enzymes in cancer cell proliferation, such as protein kinases (e.g., EGFR, VEGFR2) or topoisomerases.[11] The structure of the target compound is amenable to binding within the ATP-binding pocket of many kinases.

-

Antimicrobial and Antiviral Properties: The pyridine nucleus is a core component of many antimicrobial and antiviral drugs.[2][9][23] Thiophene-pyridine hybrids have shown promising activity against various bacterial and fungal strains, including resistant ones.[7][9] Some pyridine derivatives have also been explored for their activity against viruses like HIV and influenza.[3]

-

Anti-inflammatory and Analgesic Effects: Thienopyridine and related structures have demonstrated significant anti-inflammatory and analgesic properties.[1][12] These effects may be mediated through the inhibition of inflammatory pathways or enzymes like cyclooxygenase (COX).

Predicted ADME/Tox Profile

A preliminary in silico assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is a crucial step in early-stage drug development.

-

Absorption and Distribution: The molecule's relatively small size and the presence of both lipophilic (thiophene, pyridine ring) and hydrophilic (amine salt) features suggest it may have reasonable oral bioavailability. However, the basic nitrogen of the pyridine can lead to efflux by pumps like P-glycoprotein.[24]

-

Metabolism: The pyridine ring is a potential site for N-oxidation by cytochrome P450 enzymes.[24] The thiophene ring can also undergo oxidation.

-

Toxicity: Pyridine itself can cause adverse health effects at high doses, including narcotic effects and potential carcinogenicity.[18][25] The toxicity of the target compound would need to be thoroughly evaluated. In silico models and preliminary cell-based assays are recommended to assess potential liabilities such as hERG inhibition or hepatotoxicity.[15][26]

Conclusion and Future Directions

Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride represents a promising, yet underexplored, molecular scaffold. By leveraging established synthetic methodologies and drawing logical inferences from a wealth of data on related analogues, this guide provides a foundational framework for its investigation. The convergence of the pyridine and thiophene heterocycles within a single, synthetically accessible molecule presents a compelling opportunity for the development of novel therapeutic agents across oncology, infectious diseases, and inflammatory conditions.

Future research should focus on the practical execution of the proposed synthesis, followed by rigorous structural confirmation and purity analysis. Subsequent in-depth biological screening against a panel of relevant targets, guided by the predictions outlined herein, will be essential to unlock the true therapeutic potential of this compound and its derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiophene - Wikipedia [en.wikipedia.org]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. mdpi.com [mdpi.com]

- 10. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. fishersci.se [fishersci.se]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. bloomtechz.com [bloomtechz.com]

- 18. d-nb.info [d-nb.info]

- 19. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. wjarr.com [wjarr.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. dovepress.com [dovepress.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. atsdr.cdc.gov [atsdr.cdc.gov]

- 26. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pyridin-4-yl(thiophen-2-yl)methanamine Dihydrochloride: A Technical Guide to Pharmacophore Integration and Synthetic Workflows

Executive Summary

In modern drug discovery and medicinal chemistry, the strategic selection of molecular building blocks dictates the trajectory of lead optimization. Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride (CAS: 1185303-14-3) emerges as a highly privileged, bifunctional scaffold[1]. By combining a hydrogen-bond accepting pyridine ring with a lipophilic, pi-electron-rich thiophene ring around a central sp3-hybridized methanamine core, this compound offers exceptional vector projection for target engagement.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties. Here, we will dissect the causality behind its physicochemical behavior, decode its utility in structural biology, and provide self-validating experimental workflows for its seamless integration into complex molecular architectures.

Physicochemical Profiling & Structural Dynamics

Understanding the physical state of a building block is the first step in rational experimental design. The compound is commercially supplied as a dihydrochloride salt rather than a free base.

The Causality of the Dihydrochloride Salt

The free base of this compound contains two basic centers: the primary aliphatic amine and the pyridine nitrogen. In its unprotonated form, the primary amine is highly nucleophilic and prone to oxidative degradation or atmospheric carbon dioxide absorption (forming carbamates). By isolating the compound as a dihydrochloride salt, both the primary amine and the pyridine nitrogen are protonated. This self-validating system ensures:

-

Long-term Bench Stability: Prevents oxidative degradation.

-

Enhanced Aqueous Solubility: Facilitates handling in reverse-phase purification and biological assay preparation.

-

Controlled Reactivity: Requires deliberate stoichiometric neutralization during synthesis, preventing premature side reactions.

Quantitative Data Summary

| Property | Value | Scientific Implication |

| Chemical Name | Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride | Standard IUPAC nomenclature. |

| CAS Number | 1185303-14-3 | Primary identifier for procurement and literature[2]. |

| Molecular Formula | C10H10N2S • 2HCl | Indicates the requirement for >2 equivalents of base in coupling. |

| Molecular Weight | 263.18 g/mol (Salt) / 190.26 g/mol (Free Base) | Critical for stoichiometric calculations. |

| Hydrogen Bond Donors | 3 (in salt form: -NH3+, Py-NH+) | Modulates solubility and receptor interaction. |

| Hydrogen Bond Acceptors | 2 (Pyridine N, Thiophene S) | Key for kinase hinge-binding or GPCR interactions. |

Pharmacophore Utility & Target Engagement

The architecture of Pyridin-4-yl(thiophen-2-yl)methanamine is not accidental; it is a deliberate assembly of privileged pharmacophores.

Caption: Pharmacophore mapping of the building block demonstrating multi-vector target engagement.

-

The Pyridine Motif: Often utilized to anchor molecules to the hinge region of kinases via hydrogen bonding to the backbone amide NH.

-

The Thiophene Motif: Acts as a bioisostere to a phenyl ring but offers a smaller van der Waals volume and altered electron density, making it ideal for occupying tight, hydrophobic sub-pockets without inducing steric clashes.

-

The Methanamine Core: The sp3 carbon introduces a critical "kink" in the molecule, breaking planarity and improving the overall thermodynamic solubility of the resulting drug candidate.

Experimental Workflows: Amide Coupling Protocol

To utilize this building block in lead generation, it is typically coupled with a carboxylic acid to form an amide. The presence of the dihydrochloride salt necessitates a highly controlled, self-validating protocol to ensure high yields.

Causality of Reagent Selection

-

Coupling Agent (HATU): Chosen over EDC/HOBt due to its superior kinetics and ability to drive reactions with sterically hindered secondary carbons (the methanamine core is flanked by two aromatic rings).

-

Base (DIPEA): N,N-Diisopropylethylamine is selected because it is non-nucleophilic. Crucially, 3.0 to 4.0 equivalents must be used. Two equivalents are consumed immediately to neutralize the 2HCl salt[3], and the remainder is required to deprotonate the carboxylic acid and facilitate the HATU activation cycle.

Caption: Step-by-step synthetic workflow for the HATU-mediated amide coupling of the building block.

Step-by-Step Methodology

-

Preparation of the Active Ester: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

-

Base Addition: Add DIPEA (4.0 mmol, 4.0 eq) to the solution. Stir for 5 minutes at room temperature.

-

Activation: Add HATU (1.1 mmol, 1.1 eq) in one portion. The solution will typically transition to a pale yellow color, indicating the formation of the active OAt ester. Stir for 15 minutes.

-

Amine Incorporation: Add Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride (1.1 mmol, 1.1 eq) to the activated mixture.

-

Self-Validating Monitoring: Allow the reaction to stir at room temperature. After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water, and analyze via LC-MS. The disappearance of the carboxylic acid mass and the appearance of the product mass confirms successful coupling.

-

Quenching and Extraction: Once complete, quench the reaction by adding saturated aqueous NaHCO3 (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

-

Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2SO4.

-

Purification: Concentrate under reduced pressure and purify the crude residue via flash column chromatography (typically a gradient of Dichloromethane to Methanol) or preparative HPLC to yield the pure amide.

Conclusion

Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride (CAS: 1185303-14-3) is a sophisticated building block that provides medicinal chemists with a dual-aromatic, sp3-linked vector system. By understanding the causality behind its salt form and employing rigorous, stoichiometrically balanced coupling protocols, researchers can efficiently leverage this compound to explore novel chemical space and optimize target affinity.

References

- ChemicalBook. "CAS Number List - -8 - Page 1684 - Chemicalbook".

- GuideChem. "2-methyl-5-thiophen-2-yl-3,4-dihydropyrazole;dihydrochloride - Guidechem".

- Scribd. "Comprehensive 6-Amino & 6-Bromo Compounds List | PDF | Hydrochloric Acid - Scribd".

Sources

An In-depth Technical Guide to the Synthesis of Pyridin-4-yl(thiophen-2-yl)methanamine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride, a compound of interest for researchers and professionals in drug development. The guide details two primary, robust synthetic routes, commencing from readily available starting materials. Each pathway is presented with in-depth, step-by-step experimental protocols, mechanistic insights, and a discussion of the critical process parameters. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic strategy. All protocols are designed to be self-validating, and key claims are supported by authoritative references.

Introduction

Pyridin-4-yl(thiophen-2-yl)methanamine and its salts represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The unique structural combination of a pyridine ring and a thiophene moiety imparts specific physicochemical properties that are of interest in the design of novel therapeutic agents. This guide focuses on providing a detailed, practical, and scientifically grounded framework for the synthesis of the dihydrochloride salt of this amine, ensuring reproducibility and a thorough understanding of the underlying chemical principles.

Two principal synthetic strategies will be explored in detail:

-

Pathway A: A two-step sequence involving the initial Friedel-Crafts acylation to form the key ketone intermediate, followed by direct reductive amination.

-

Pathway B: An alternative three-step route that also begins with Friedel-Crafts acylation, proceeds through an oxime intermediate, and concludes with the reduction of the oxime to the target primary amine.

Both pathways are designed to be efficient and scalable, with a critical analysis of the advantages and considerations for each approach.

Synthesis of the Key Intermediate: Pyridin-4-yl(thiophen-2-yl)methanone

The successful synthesis of the target amine is contingent on the efficient preparation of the ketone intermediate, Pyridin-4-yl(thiophen-2-yl)methanone. The most direct and widely applicable method for this transformation is the Friedel-Crafts acylation of thiophene.

Mechanistic Rationale: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1] In this context, an acylating agent, derived from isonicotinic acid (pyridine-4-carboxylic acid), is activated by a Lewis acid catalyst to generate a highly electrophilic acylium ion. Thiophene, being an electron-rich aromatic heterocycle, acts as the nucleophile, attacking the acylium ion. The reaction exhibits high regioselectivity, with the acylation preferentially occurring at the C2 position of the thiophene ring. This selectivity is due to the greater stabilization of the cationic intermediate formed upon attack at the 2-position, which can be delocalized over more resonance structures compared to attack at the 3-position.[2]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Isonicotinoyl chloride hydrochloride (or isonicotinic acid and a chlorinating agent like thionyl chloride)

-

Thiophene

-

Anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Concentrated Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acyl Chloride Preparation (if starting from isonicotinic acid): In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend isonicotinic acid in an excess of thionyl chloride. Heat the mixture to reflux for 2-3 hours until the solid has dissolved and gas evolution ceases. Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure to obtain isonicotinoyl chloride hydrochloride.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.

-

Formation of the Acylium Ion Complex: To the cooled suspension, add isonicotinoyl chloride hydrochloride (1.0 equivalent) portion-wise, ensuring the temperature remains below 5°C. Stir the mixture at 0°C for 30 minutes.

-

Acylation: Add thiophene (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield Pyridin-4-yl(thiophen-2-yl)methanone.

Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation

| Parameter | Value |

| Temperature | 0°C to room temperature |

| Reaction Time | 3-5 hours |

| Solvent | Dichloromethane |

| Catalyst | Anhydrous Aluminum Chloride |

| Typical Yield | 60-80% |

Synthetic Pathway A: Direct Reductive Amination

This pathway offers a direct conversion of the ketone intermediate to the target amine in a single step, making it an efficient choice. The Leuckart-Wallach reaction is a classic method for this transformation, utilizing ammonium formate or formamide as both the nitrogen source and the reducing agent.[3] Alternatively, modern reductive amination protocols using reagents like sodium borohydride in the presence of an ammonia source can also be employed.[4][5]

Mechanistic Rationale: Leuckart-Wallach Reaction

The Leuckart-Wallach reaction proceeds through the initial formation of an imine or a related intermediate from the ketone and ammonia (generated in situ from ammonium formate).[3] This is followed by reduction of the C=N double bond by formate, which acts as a hydride donor. The reaction typically requires high temperatures to drive the dehydration and reduction steps.

Experimental Protocol: Leuckart-Wallach Reductive Amination

Materials:

-

Pyridin-4-yl(thiophen-2-yl)methanone

-

Ammonium formate

-

Formic acid

-

Hydrochloric acid (for work-up)

-

Sodium hydroxide (for work-up)

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine Pyridin-4-yl(thiophen-2-yl)methanone (1.0 equivalent) and a significant excess of ammonium formate (3-5 equivalents).

-

Reaction: Heat the mixture to 160-180°C and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture and add a solution of hydrochloric acid to hydrolyze any formamide intermediates. Basify the aqueous solution with sodium hydroxide until a pH of >10 is reached.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Pyridin-4-yl(thiophen-2-yl)methanamine.

Synthetic Pathway B: Oxime Formation and Reduction

This alternative pathway provides a reliable, albeit longer, route to the target amine. It involves the conversion of the ketone to an oxime, which is then reduced. This method can sometimes offer advantages in terms of purification and avoiding the high temperatures of the Leuckart-Wallach reaction.

Mechanistic Rationale

Oxime Formation: The ketone reacts with hydroxylamine hydrochloride in the presence of a base. The nitrogen of hydroxylamine acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of the C=N double bond of the oxime.

Oxime Reduction: The reduction of the oxime to a primary amine involves the cleavage of the N-O bond and the reduction of the C=N double bond. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective for this transformation.[2][6][7] Alternatively, dissolving metal reductions, such as zinc in acetic acid, can also be employed under milder conditions.[8][9]

Experimental Protocol: Oxime Formation

Materials:

-

Pyridin-4-yl(thiophen-2-yl)methanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate or pyridine

-

Ethanol

-

Water

Procedure:

-

Reaction Setup: Dissolve Pyridin-4-yl(thiophen-2-yl)methanone (1.0 equivalent) in ethanol in a round-bottom flask.

-

Reaction: Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water to the flask. Heat the mixture to reflux for 1-3 hours.

-

Work-up and Purification: Cool the reaction mixture and add water to precipitate the oxime. Filter the solid, wash with cold water, and dry to obtain Pyridin-4-yl(thiophen-2-yl)methanone oxime. The product can be recrystallized from ethanol/water if necessary.

Experimental Protocol: Oxime Reduction with LiAlH₄

Materials:

-

Pyridin-4-yl(thiophen-2-yl)methanone oxime

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Sodium sulfate decahydrate or Rochelle's salt solution (for work-up)

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ (2-3 equivalents) in anhydrous THF.

-

Reaction: Add a solution of the oxime (1.0 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C with an ice bath. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

-

Work-up: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser work-up).

-

Purification: Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

Final Step: Dihydrochloride Salt Formation

To obtain the final product as a stable, crystalline solid, the free amine is converted to its dihydrochloride salt.

Materials:

-

Pyridin-4-yl(thiophen-2-yl)methanamine

-

Anhydrous diethyl ether or isopropanol

-

Hydrochloric acid solution in diethyl ether or isopropanol

Procedure:

-

Dissolve the crude amine in a minimal amount of anhydrous diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Add a solution of HCl in diethyl ether or isopropanol dropwise with stirring until precipitation is complete.

-

Filter the resulting solid, wash with cold anhydrous diethyl ether, and dry under vacuum to afford Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the described synthetic pathways.

Caption: Synthetic Pathway A: Friedel-Crafts Acylation followed by Direct Reductive Amination.

Caption: Synthetic Pathway B: Friedel-Crafts Acylation, Oxime Formation, and Reduction.

Summary of Quantitative Data

The following table summarizes typical quantitative data for the key transformations described in this guide. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Table 2: Summary of Reaction Yields and Conditions

| Reaction | Reagents | Temperature | Time | Typical Yield |

| Friedel-Crafts Acylation | Isonicotinoyl chloride, Thiophene, AlCl₃ | 0°C to RT | 3-5 h | 60-80% |

| Leuckart-Wallach Amination | Ketone, Ammonium formate | 160-180°C | 4-8 h | 40-60% |

| Oxime Formation | Ketone, NH₂OH·HCl, NaOAc | Reflux | 1-3 h | 85-95% |

| Oxime Reduction (LiAlH₄) | Oxime, LiAlH₄ | Reflux | 4-8 h | 60-75% |

| Oxime Reduction (Zn/AcOH) | Oxime, Zn, Acetic Acid | RT to Reflux | 2-6 h | 70-85% |

Conclusion

This technical guide has detailed two robust and scientifically sound pathways for the synthesis of Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride. By providing a thorough explanation of the underlying chemical principles, detailed experimental protocols, and comparative data, this document serves as a valuable resource for researchers and professionals in the field of drug discovery and development. The choice between the direct reductive amination pathway and the oxime reduction pathway will depend on the specific laboratory capabilities, desired scale, and safety considerations. Both routes, however, offer a reliable means to access this important heterocyclic compound.

References

-

NotEvans. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

-

orthocresol. (2017, January 9). Reduction of oximes with lithium aluminium hydride. Chemistry Stack Exchange. [Link]

-

Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Shandala, M. Y., Solomon, M. D., & Waight, E. S. (1965). Reduction of phenyl vinyl ketoxime with lithium aluminium hydride. Journal of the Chemical Society (Resumed), 892. [Link]

-

University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved March 22, 2026, from [Link]

-

Mochida, S., et al. (2013). Ring-Expansion Reaction of Oximes with Aluminum Reductants. Molecules, 18(9), 10948-10959. [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2005). Reductive Amination of Aldehydes and Ketones to Their Corresponding Amines with NaBH4 in Micellar Media. Synthetic Communications, 35(23), 2915-2921. [Link]

-

XMB. (2012, July 22). reductive amination using ammonium acetate/NaBH4. [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1851. [Link]

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved March 22, 2026, from [Link]

-

Yang, L., Dai, R., Liu, W., & Deng, Y. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. Beijing Institute of Technology. [Link]

-

Wikipedia contributors. (2023, December 29). Leuckart reaction. In Wikipedia, The Free Encyclopedia. Retrieved 04:20, March 22, 2026, from [Link]

-

Chem-Station. (2014, May 3). Borch Reductive Amination. [Link]

- Hartough, H. D. (1949). U.S. Patent No. 2,492,629. U.S.

-

Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid. The Journal of Organic Chemistry, 66(6), 2181–2182. [Link]

-

Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-20. [Link]

-

Bhatt, T., & Natte, K. (2024). Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N-BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst. Organic Letters, 26(5), 866-871. [Link]

-

Wang, Y., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc.[Link]

-

Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). Reduction of N-acyl-2,3-dihydro-4-pyridones to N-acyl-4-piperidones using zinc/acetic acid. The Journal of organic chemistry, 66(6), 2181–2182. [Link]

-

Barbe, J. M., et al. (2024). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus. Chimie, 27(S1), 1-11. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Di(pyridin-4-yl)thiophene. PubChem Compound Database. Retrieved March 22, 2026, from [Link]

-

Khan, I., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2615. [Link]

-

Gulevich, A. V., & Dudnik, A. S. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(21), 13442-13503. [Link]

-

Reddy, K. H., & Lingappa, Y. (2011). Studies on the metal complexes of N'-(thiophen-2-yl-methylidene)- pyridine-4- carbohydrazide. Der Pharma Chemica, 3(6), 464-471. [Link]

-

Li, J. T., et al. (2009). The efficient reduction of oximes to amines with Zn and acetic acid under ultrasonic irradiation. Trade Science Inc.[Link]

-

Matshwele, J. T. P., et al. (2022). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Crystallography Reports, 67(7), 1203-1206. [Link]

-

Zhang, W., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(18), 4482-4485. [Link]

-

Zhang, X., et al. (2012). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Asian Journal of Chemistry, 24(12), 5855-5856. [Link]

-

Liu, Y., et al. (2025). Palladium-Catalyzed Asymmetric Hydrogenation of 4-Substituted 3-Alkoxycarbonylfuran-2(5H). The Journal of Organic Chemistry. [Link]

-

Lukeš, R., & Janda, M. (1963). Studies in the pyridine series. Part LII. Reduction of some pyridine derivatives with zinc and formic acid. Collection of Czechoslovak Chemical Communications, 28(7), 1637-1642. [Link]

-

Liu, Z., & Greaney, M. F. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie International Edition, 64(37), e202512321. [Link]

-

Al-Zaydi, K. M., & El-Gazzar, A. B. A. (2016). Effects of Structure and Environment on the Spectroscopic Properties of (3-Amino-Substituted-Thieno[2,3-b] Pyridine-2-yl)(Phenyl)Methanones: Experimental and Theoretical Study. Journal of Spectroscopy, 2016, 5412802. [Link]

Sources

- 1. websites.umich.edu [websites.umich.edu]

- 2. echemi.com [echemi.com]

- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid [organic-chemistry.org]

- 9. tsijournals.com [tsijournals.com]

"Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride" physical and chemical properties

Introduction: Navigating the Landscape of Pyridinyl-Thienyl Methanamines

The structural motif of a pyridine ring linked to a thiophene ring via a methanamine bridge represents a core scaffold of significant interest in medicinal chemistry and drug discovery. These compounds, as privileged heterocyclic structures, are explored for their potential interactions with a wide range of biological targets. The dihydrochloride salt form is often utilized to enhance the solubility and stability of the parent amine, facilitating its use in biological assays and pharmaceutical formulations. This guide focuses on the predicted physical and chemical properties of Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride, drawing insights from its structural analogs.

Molecular Structure and Physicochemical Properties

The core structure consists of a central aminomethyl group connecting a pyridine ring at the 4-position and a thiophene ring at the 2-position. The dihydrochloride salt form indicates that both the pyridinic nitrogen and the primary amine are protonated.

Caption: A potential synthetic workflow for the target compound.

Proposed Experimental Protocol

This protocol is a conceptual outline and requires optimization and validation.

Step 1: Synthesis of Pyridin-4-yl(thiophen-2-yl)methanone (Intermediate)

-

To a solution of thiophene-2-carbonitrile in anhydrous THF, add a solution of pyridin-4-ylmagnesium bromide (prepared from 4-bromopyridine and magnesium turnings) dropwise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the ketone intermediate.

Step 2: Reductive Amination to Pyridin-4-yl(thiophen-2-yl)methanamine (Free Base)

-

Dissolve the pyridin-4-yl(thiophen-2-yl)methanone intermediate in methanol.

-

Add ammonium acetate and sodium cyanoborohydride.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in water and basify with a sodium hydroxide solution.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the free base.

Step 3: Dihydrochloride Salt Formation

-

Dissolve the purified free base in anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether with stirring.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to obtain Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

| Analytical Method | Expected Observations |

| ¹H NMR | Characteristic signals for the aromatic protons of the pyridine and thiophene rings, a singlet for the methine proton, and a broad signal for the amine protons. The integration of these signals should correspond to the molecular structure. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyridine and thiophene rings, as well as the methine carbon. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the free base (C₁₀H₁₀N₂S). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the ammonium salts, C-H stretching of the aromatic rings, and C=N and C=C stretching of the heterocyclic systems. |

| Elemental Analysis | The percentages of Carbon, Hydrogen, Nitrogen, Chlorine, and Sulfur should be in close agreement with the calculated values for C₁₀H₁₂Cl₂N₂S. |

Safety and Handling

As with any research chemical, proper safety precautions should be taken. Based on related compounds, Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride may be harmful if swallowed, and may cause skin and eye irritation. [1]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere. [1]

Potential Applications in Research and Development

Compounds with the pyridinyl-thienyl methanamine scaffold are of interest in several areas of drug discovery. For instance, related structures have been investigated for their potential as inhibitors of various enzymes or as ligands for receptors in the central nervous system. [2]The specific biological activity of Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride would need to be determined through in vitro and in vivo screening assays.

Conclusion

While direct experimental data for Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride is currently lacking in the public domain, this technical guide provides a comprehensive, albeit predictive, overview of its key properties and a plausible synthetic route. The information presented, derived from the analysis of structurally related molecules, is intended to serve as a valuable resource for researchers and scientists in the field of drug development, guiding future experimental work on this and similar chemical entities. All researchers are strongly encouraged to validate these predicted properties and protocols through rigorous experimentation.

References

-

Pyridin-4-ylmethanamine dihydrochloride | C6H10Cl2N2 | CID 12238841 - PubChem. [Link]

-

1-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanamine - NextSDS. [Link]

-

Pyridin-4-ylmethanamine hydrochloride | C6H9ClN2 | CID 12238842 - PubChem. [Link]

-

Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC. [Link]

-

2,5-Di(pyridin-4-yl)thiophene | C14H10N2S | CID 5250438 - PubChem. [Link]

-

4-(pyridin-4-yl)thiophen-2-amine — Chemical Substance Information - NextSDS. [Link]

- US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google P

-

SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS - DOI. [Link]

- WO2011007324A1 - Pyridin-4-yl derivatives - Google P

-

Pyridine synthesis - Organic Chemistry Portal. [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activities of Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride

Abstract

Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride is a heterocyclic compound incorporating both a pyridine and a thiophene moiety. While specific biological data for this precise molecule is not extensively documented in publicly available literature, the structural motifs present suggest a high potential for diverse pharmacological activities. This guide provides a comprehensive framework for researchers and drug development professionals to explore the potential therapeutic applications of this compound. Drawing upon the well-established bioactivities of related pyridine and thiophene derivatives, we will delve into prospective applications in oncology, neuropharmacology, and infectious diseases. This document will detail the scientific rationale for investigating these areas, provide robust experimental protocols for in vitro and in vivo evaluation, and present a logical workflow for its preclinical assessment.

Introduction: The Scientific Rationale for Investigation

The convergence of pyridine and thiophene rings within a single molecular entity presents a compelling case for its potential as a biologically active agent. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anticancer to antiviral and anti-inflammatory treatments.[1][2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing its solubility and interaction with biological targets.[2]

Similarly, the thiophene ring is a bioisostere of the benzene ring, often introduced to modulate lipophilicity and metabolic stability. Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The combination of these two privileged heterocycles in Pyridin-4-yl(thiophen-2-yl)methanamine suggests the possibility of synergistic or novel biological activities. This guide will, therefore, explore the most promising avenues for research based on this structural rationale.

Potential Therapeutic Area: Oncology

The structural components of Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride bear resemblance to several classes of compounds with known antitumor activity.[5][6] The investigation into its anticancer potential is, therefore, a logical starting point.

Hypothesized Mechanisms of Action

Based on analogous structures, several potential anticancer mechanisms can be postulated:

-

Kinase Inhibition: Many pyridine derivatives function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.

-

Topoisomerase Inhibition: Some diaryl compounds containing heterocyclic systems have been shown to interfere with topoisomerase I and II, enzymes essential for DNA replication and repair in cancer cells.[7]

-

Tubulin Polymerization Inhibition: The disruption of microtubule dynamics is a validated anticancer strategy, and certain pyridine-containing molecules have demonstrated the ability to inhibit tubulin polymerization.[6]

-

Induction of Apoptosis: The compound could trigger programmed cell death in cancer cells through various intrinsic or extrinsic pathways.[5]

Experimental Workflow for Anticancer Evaluation

A systematic, multi-tiered approach is recommended to evaluate the anticancer potential of Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride.

Caption: Experimental workflow for assessing anticancer activity.

Detailed Experimental Protocols

Protocol 2.3.1: In Vitro Cytotoxicity Screening (MTT Assay)

-

Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride and treat the cells for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

| Parameter | Description | Example Value |

| Cell Lines | Panel of human cancer cell lines | MCF-7, A549, HepG2 |

| Compound Conc. | Range of concentrations tested | 0.1 - 100 µM |

| Incubation Time | Duration of compound exposure | 48 hours |

| Endpoint | Measured outcome | IC50 (µM) |

Potential Therapeutic Area: Neuropharmacology

The presence of the pyridinyl-methanamine scaffold suggests potential interactions with targets in the central nervous system (CNS). Derivatives of pyridin-2-yl-methylamine have been investigated as antidepressants and analgesics.[8][9]

Hypothesized Mechanisms of Action

-

Serotonin (5-HT) Receptor Modulation: The structural similarity to known 5-HT receptor ligands suggests that the compound could act as an agonist or antagonist at various 5-HT receptor subtypes.[8]

-

Monoamine Oxidase (MAO) Inhibition: Pyridine derivatives have been explored as inhibitors of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters.

-

Neuroprotective Effects: The compound may exhibit neuroprotective properties by modulating pathways involved in oxidative stress or neuroinflammation.

Experimental Workflow for Neurological Evaluation

Caption: Experimental workflow for assessing neurological activity.

Detailed Experimental Protocols

Protocol 3.3.1: 5-HT Receptor Binding Assay

-

Membrane Preparation: Prepare cell membranes expressing the desired 5-HT receptor subtype.

-

Radioligand Binding: Incubate the membranes with a specific radioligand and varying concentrations of Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the Ki value of the compound by competitive binding analysis.

| Parameter | Description | Example Value |

| Target | Specific 5-HT receptor subtype | 5-HT1A, 5-HT2A |

| Radioligand | Labeled ligand for the target | [3H]8-OH-DPAT |

| Compound Conc. | Range of concentrations tested | 1 nM - 10 µM |

| Endpoint | Measured outcome | Ki (nM) |

Potential Therapeutic Area: Infectious Diseases

The pyridine and thiophene heterocycles are present in many compounds with demonstrated antimicrobial and antifungal activity.[10]

Hypothesized Mechanisms of Action

-

Inhibition of Cell Wall Synthesis: The compound may interfere with the synthesis of essential components of the bacterial or fungal cell wall.

-

Disruption of Cell Membrane Integrity: It could potentially disrupt the integrity of the microbial cell membrane, leading to cell death.

-

Inhibition of Essential Enzymes: The compound might inhibit enzymes crucial for microbial survival and replication.

Experimental Workflow for Antimicrobial Evaluation

Caption: Experimental workflow for assessing antimicrobial activity.

Detailed Experimental Protocols

Protocol 4.3.1: Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride in a 96-well plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

| Parameter | Description | Example Value |

| Microorganisms | Panel of bacteria and fungi | S. aureus, E. coli, C. albicans |

| Compound Conc. | Range of concentrations tested | 0.25 - 128 µg/mL |

| Incubation Temp. | Temperature for microbial growth | 37°C (bacteria), 30°C (fungi) |

| Endpoint | Measured outcome | MIC (µg/mL) |

Synthesis and Characterization

While various methods exist for the synthesis of pyridine and thiophene derivatives, a common route to a compound like Pyridin-4-yl(thiophen-2-yl)methanamine could involve the reductive amination of thiophene-2-carbaldehyde with 4-(aminomethyl)pyridine. The resulting product would then be converted to its dihydrochloride salt.

Characterization:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Elemental Analysis: To confirm the empirical formula.

-

FT-IR Spectroscopy: To identify the functional groups present.

Conclusion and Future Directions

Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride is a molecule of significant interest for biological screening due to its constituent pyridine and thiophene moieties. This guide has outlined a comprehensive, hypothesis-driven approach to exploring its potential in oncology, neuropharmacology, and infectious diseases. The proposed experimental workflows provide a clear path for its preclinical evaluation. Positive results in any of these areas would warrant further investigation, including lead optimization, in-depth mechanism of action studies, and advanced in vivo efficacy and safety profiling. The versatility of the pyridine and thiophene scaffolds suggests that even if the parent compound shows modest activity, it could serve as a valuable starting point for the development of new and potent therapeutic agents.

References

- WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)

-

Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC. (URL: [Link])

- US8658675B2 - Pyridin-4-yl derivatives - Google P

- WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google P

- US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google P

-

Patents & Products - Garg Lab - UCLA. (URL: [Link])

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC - NIH. (URL: [Link])

-

Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC. (URL: [Link])

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (URL: [Link])

-

RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. (URL: [Link])

-

(PDF) Newer biologically active pyridines: A potential review - ResearchGate. (URL: [Link])

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. (URL: [Link])

-

Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen. (URL: [Link])

-

Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC. (URL: [Link])

-

Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. (URL: [Link])

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (URL: [Link])

-

Discovery of 7‑(Pyridin-3-yl)thieno[3,2‑b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC. (URL: [Link])

-

SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS - DOI. (URL: [Link])

-

Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3‑b]pyridines, and Related Heterocyclic Derivatives - ACS Figshare. (URL: [Link])

-

A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (URL: [Link])

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]

- 4. bcrcp.ac.in [bcrcp.ac.in]

- 5. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]

- 7. researchgate.net [researchgate.net]

- 8. WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents [patents.google.com]

- 9. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Pyridin-4-yl(thiophen-2-yl)methanamine Dihydrochloride: A Privileged Hetero-Diarylmethylamine Scaffold in Modern Organic Synthesis and Drug Discovery

Executive Summary

The diarylmethylamine (DAMA) pharmacophore is a cornerstone of modern medicinal chemistry, serving as the core structural motif in numerous blockbuster therapeutics, including cetirizine, meclizine, and solifenacin[1]. While traditional DAMAs rely on simple phenyl rings, the demand for novel intellectual property and improved physicochemical profiles has driven the development of highly functionalized, heterocyclic DAMAs.

Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride represents a next-generation building block. By incorporating a pyridine ring (a potent hydrogen-bond acceptor and hinge-binding motif) and a thiophene ring (a metabolically stable phenyl bioisostere), this scaffold offers unparalleled synthetic versatility and biological targeting potential. This technical guide explores the rational design, asymmetric synthesis, and practical application of this privileged scaffold in organic synthesis and drug discovery.

Structural Rationale & Physicochemical Profiling

The utility of Pyridin-4-yl(thiophen-2-yl)methanamine lies in the synergistic properties of its three distinct functional domains:

-

The Pyridin-4-yl Motif: Increases aqueous solubility, lowers the overall lipophilicity (cLogP), and acts as a critical hydrogen-bond acceptor. In kinase inhibitor design, the pyridine nitrogen frequently engages the backbone amides of the kinase hinge region.

-

The Thiophen-2-yl Motif: Acts as a bioisostere for a phenyl ring. It maintains the necessary lipophilic interactions (e.g., occupying the hydrophobic pocket of a receptor) while altering the metabolic weak points, often circumventing rapid CYP450-mediated oxidation.

-

The Primary Methanamine Core: Provides a highly reactive nucleophilic handle for diversification via amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling[1].

To preserve the integrity of the primary amine—which is notoriously susceptible to oxidative degradation and carbamate formation via atmospheric CO₂—the building block is isolated and utilized as a dihydrochloride salt .

Quantitative Physicochemical Data

The table below summarizes the calculated physicochemical properties of the free base compared to a standard unfunctionalized DAMA (benzhydrylamine), highlighting the superior drug-like metrics of the hetero-DAMA scaffold.

| Property | Pyridin-4-yl(thiophen-2-yl)methanamine | Benzhydrylamine (Reference) | Impact on Drug Design |

| Molecular Weight | 190.27 g/mol (Free base) | 183.25 g/mol | Low MW allows for extensive downstream functionalization (FBDD). |

| cLogP | ~1.20 | ~2.50 | Enhanced hydrophilicity; reduces off-target toxicity and aggregation. |

| Topological Polar Surface Area | 67.1 Ų | 26.0 Ų | Improved solubility and specific target engagement (H-bonding). |

| H-Bond Acceptors | 2 (Pyridine N, Amine N) | 1 (Amine N) | Enables dual-point anchoring in protein binding pockets. |

| H-Bond Donors | 2 (Primary Amine) | 2 (Primary Amine) | Maintains standard vector for solvent-exposed interactions. |

| Salt Form | Dihydrochloride (2HCl) | Hydrochloride (HCl) | Indefinite shelf-life; prevents primary amine degradation. |

Asymmetric Synthesis of the Scaffold

While racemic mixtures of DAMAs can be synthesized via simple imine reduction, modern drug discovery requires enantiopure building blocks[2]. The most robust, self-validating method for synthesizing chiral Pyridin-4-yl(thiophen-2-yl)methanamine utilizes Ellman’s Auxiliary ((R)- or (S)-tert-butanesulfinamide)[3].

Causality in Reaction Design

The use of Ellman's auxiliary is not arbitrary; it solves two critical problems in DAMA synthesis:

-

Stereocontrol: The bulky tert-butyl group effectively shields one face of the intermediate imine, directing the incoming thiophen-2-yl Grignard reagent to attack exclusively from the less hindered trajectory.

-

Orthogonal Deprotection: The sulfinyl group is cleaved under strictly acidic conditions (HCl in dioxane), which simultaneously protonates the resulting primary amine and the pyridine ring, directly precipitating the desired dihydrochloride salt without the need for basic aqueous workups that could degrade the product.

Synthetic workflow for chiral hetero-diarylmethylamines using Ellman's auxiliary.

Self-Validating Protocol: Asymmetric Synthesis

-

Imine Condensation: To a solution of pyridine-4-carboxaldehyde (10.0 mmol) and (R)-2-methylpropane-2-sulfinamide (10.5 mmol) in anhydrous THF (25 mL), add Titanium(IV) ethoxide (Ti(OEt)₄, 20.0 mmol) at 25 °C. Stir for 12 hours.

-

Causality: Ti(OEt)₄ acts as both a mild Lewis acid to activate the aldehyde and a highly efficient water scavenger, driving the condensation equilibrium to completion without causing epimerization of the auxiliary[3].

-

-

Grignard Addition: Cool the solution to -78 °C. Add thiophen-2-ylmagnesium bromide (1.0 M in THF, 15.0 mmol) dropwise over 30 minutes. Stir for 4 hours, then slowly warm to room temperature. Monitor via LCMS.

-

Deprotection & Salt Formation: Isolate the sulfinamide intermediate via standard aqueous workup. Dissolve the crude intermediate in MeOH (10 mL) and add 4.0 M HCl in dioxane (15 mL). Stir at 25 °C for 1 hour.

-

Validation: The reaction is complete when a white precipitate forms abundantly. Concentrate in vacuo and triturate with diethyl ether to yield the pure dihydrochloride salt.

-

Application in Medicinal Chemistry: Kinase Inhibition

Because of its unique steric bulk and heteroaromatic density, Pyridin-4-yl(thiophen-2-yl)methanamine is frequently utilized to construct Type I and Type II kinase inhibitors. When coupled with a functionalized carboxylic acid, the resulting amide acts as a rigid linker. The pyridine ring anchors the molecule to the ATP-binding hinge region, while the thiophene ring is directed into the adjacent hydrophobic pocket (e.g., the DFG-out pocket in Type II inhibitors).

Integration of DAMA-based kinase inhibitors into the MAPK/ERK signaling pathway.

Furthermore, this scaffold is highly amenable to rhodium-catalyzed asymmetric arylation to generate complex, chiral triarylmethanes—a class of molecules with emerging applications in both advanced materials and targeted oncology[4].

Self-Validating Experimental Protocols: Derivatization

The most common utilization of this building block is through amide coupling. However, the extreme steric bulk at the α-carbon of the diarylmethylamine, combined with the presence of the dihydrochloride salt, requires a highly optimized protocol to prevent low yields and side reactions.

Protocol: Sterically Hindered Amide Coupling

Reagents: Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride (1.0 equiv), Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), DIPEA (3.5 equiv), Anhydrous DMF (0.1 M).

-

Preparation of the Active Ester: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.1 mmol) and HATU (1.2 mmol) in anhydrous DMF (5.0 mL). Add N,N-Diisopropylethylamine (DIPEA, 1.5 mmol). Stir at 25 °C for 15 minutes.

-

Causality: Pre-activation is critical. It prevents the primary amine from reacting directly with the uronium coupling reagent (HATU), which would otherwise lead to dead-end guanidinylation side reactions. Furthermore, HATU is explicitly chosen over EDC/HOBt because its 7-aza-benzotriazole moiety creates a highly reactive active ester capable of overcoming the transition state energy barrier imposed by the sterically hindered DAMA.

-

-

Free-Basing the Scaffold: In a separate vial, suspend the DAMA dihydrochloride salt (1.0 mmol) in anhydrous DMF (2.0 mL). Add DIPEA (2.0 mmol) dropwise.

-

Causality: The dihydrochloride salt requires exactly 2.0 equivalents of base for neutralization. Liberating the free base in a separate vial ensures the amine is fully nucleophilic before it encounters the active ester.

-

-

Coupling: Transfer the free amine solution to the active ester solution dropwise over 5 minutes. Stir the combined mixture at 25 °C for 2–4 hours.

-

Validation: Monitor the reaction via LCMS. The disappearance of the highly UV-active DAMA starting material (m/z 191 [M+H]+) indicates completion.

-

-

Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL).

-

Causality: The LiCl wash is a self-validating step to completely partition residual DMF into the aqueous layer, preventing baseline drift during subsequent chromatography.

-

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, gradient of 0–10% MeOH in CH₂Cl₂) to afford the pure amide.

References

-

Zhu Y, Buchwald SL. "Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions." Journal of the American Chemical Society. 2014;136(12):4500-4503. URL:[Link]

-

Schmidt F, Stemmler RT, Rudolph J, Bolm C. "Catalytic asymmetric synthesis of chiral diarylmethylamines." Chemical Society Reviews. 2006;35(5):454-470. URL:[Link]

-

Robak MT, Herbage MA, Ellman JA. "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews. 2010;110(6):3600-3740. URL:[Link]

-

Huang Y, Hayashi T. "Asymmetric Synthesis of Triarylmethanes by Rhodium-Catalyzed Enantioselective Arylation of Diarylmethylamines with Arylboroxines." Journal of the American Chemical Society. 2015;137(24):7556-7559. URL:[Link]

-

Santa Cruz Biotechnology. "pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride (sc-326645)." ChemBuyersGuide. URL:[Link]

Sources

- 1. Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chu-lab.org [chu-lab.org]

- 3. Enantioselective ortho-C–H Cross-Coupling of Diarylmethylamines with Organoborons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New route to chiral triarylmethanes - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]

An In-depth Technical Guide to Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride in Medicinal Chemistry

Foreword: Unveiling a Potential Pharmacophore

In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The pyridine and thiophene rings, both integral components of numerous FDA-approved drugs, represent two such scaffolds with a rich history of biological significance.[1] This guide delves into the synthesis, characterization, and prospective medicinal chemistry applications of a molecule that elegantly unites these two heterocycles: Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride .

While specific, in-depth research on this particular molecule is nascent, its structural architecture—a pyridine ring linked to a thiophene ring via a methanamine bridge—suggests a high potential for biological activity. Pyridine derivatives are known to exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] Similarly, the thiophene nucleus is a well-established pharmacophore present in drugs with diverse therapeutic applications.[4] The methanamine linker provides a flexible and synthetically tractable handle for further molecular elaboration.

This technical guide is designed for researchers, scientists, and drug development professionals. It will not only provide a comprehensive, step-by-step protocol for the synthesis and characterization of Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride but also explore its potential therapeutic applications based on the established biological activities of its constituent moieties. We will delve into the rationale behind the proposed experimental designs and offer insights into the potential mechanisms of action that warrant investigation.

Synthesis and Characterization: From Blueprint to a Tangible Molecule

The synthesis of Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride can be approached through a logical, multi-step sequence, leveraging well-established reactions in organic chemistry. The proposed synthetic route is designed for efficiency and amenability to scale-up.

Proposed Synthetic Pathway

The synthesis commences with the reductive amination of thiophene-2-carboxaldehyde with 4-aminomethylpyridine. This is a robust and widely used method for the formation of secondary amines. The resulting free base is then converted to its more stable and water-soluble dihydrochloride salt.

Caption: Proposed synthetic pathway for Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of Pyridin-4-yl(thiophen-2-yl)methanamine (Free Base)

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxaldehyde (1.0 eq) and 4-(aminomethyl)pyridine (1.05 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of aldehyde).

-

Imine Formation: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

-

Reaction Monitoring: Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to obtain the pure free base.

Step 2: Formation of Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride

-

Dissolution: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.

-

Acidification: To this solution, add a 2 M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

-

Isolation: Collect the resulting white precipitate by vacuum filtration.

-

Washing and Drying: Wash the solid with cold diethyl ether and dry under vacuum to yield Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride as a stable, crystalline solid.

Characterization Workflow

A thorough characterization is crucial to confirm the identity and purity of the synthesized compound.

| Analytical Technique | Purpose | Expected Observations |